(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Key Challenges
The synthesis of (S)-7-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride requires precise control over three critical aspects:
- Dihydrobenzofuran Ring Construction : Formation of the 2,3-dihydrobenzofuran scaffold with regioselective functionalization.
- Chlorination at the 7-Position : Introduction of chlorine at the meta position relative to the oxygen atom.
- Stereoselective Amination : Installation of the amine group at the 3-position with (S)-configuration.
Dihydrobenzofuran Ring Formation Strategies
Cyclization of Epoxide Precursors
A common approach involves cyclization of epoxide intermediates derived from chlorinated phenols. For example, 4-chlororesorcinol can be treated with epichlorohydrin under basic conditions to form a glycidyl ether, which undergoes acid-catalyzed cyclization to yield 7-chloro-2,3-dihydrobenzofuran. This method achieves >80% yield in optimized conditions (Table 1).
Table 1: Cyclization Methods for Dihydrobenzofuran Scaffolds
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Epoxide cyclization | H₂SO₄, 60°C, 4 h | 82 | |
| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C to RT | 75 |
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation of chlorinated phenols with α,β-unsaturated carbonyl compounds. For instance, 4-chlorophenol reacts with acrolein in the presence of AlCl₃ to form 7-chloro-2,3-dihydrobenzofuran-3-one, a key ketone intermediate.
Chlorination Strategies
Direct Electrophilic Chlorination
Electrophilic chlorination using Cl₂ or SOCl₂ at the 7-position is challenging due to competing ortho/para selectivity. A patented method (CN107337658A) resolves this by employing N-chlorosuccinimide (NCS) in acetic acid at 40°C, achieving 90% regioselectivity for the 7-chloro isomer.
Directed Lithiation
Source describes a lithiation approach for carboxylation that can be adapted for chlorination. Treating 2,3-dihydrobenzofuran with n-butyllithium and TMEDA in hexane generates a lithiated intermediate at the 7-position, which reacts with ClSiMe₃ to install chlorine (Figure 1).
Figure 1: Directed Lithiation-Chlorination Pathway
2,3-Dihydrobenzofuran → Lithiation (n-BuLi/TMEDA) → 7-Lithio intermediate → ClSiMe₃ → 7-Chloro-2,3-dihydrobenzofuran
Stereoselective Amination
Reductive Amination of Ketones
The ketone intermediate (7-chloro-2,3-dihydrobenzofuran-3-one) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding racemic 3-amino-7-chloro-2,3-dihydrobenzofuran. Enantiomeric resolution is achieved via chiral HPLC or enzymatic kinetic resolution using lipase B.
Asymmetric Catalysis
A more efficient method employs asymmetric hydrogenation of an enamine precursor. For example, hydrogenating 7-chloro-2,3-dihydrobenzofuran-3-imine with a Ru-BINAP catalyst produces the (S)-amine with 98% enantiomeric excess (ee).
Table 2: Amination Methods and Enantioselectivity
| Method | Catalyst/Reagents | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, NH₄OAc | 50 | 85 | |
| Asymmetric hydrogenation | Ru-(S)-BINAP, H₂ (50 psi) | 98 | 92 |
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Bulk synthesis prioritizes reusable catalysts, such as immobilized lipases for kinetic resolution or heterogeneous Ru catalysts for hydrogenation. Source highlights a continuous-flow system that reduces reaction times by 70% compared to batch processes.
Green Chemistry Approaches
Ultrasound-assisted synthesis (20 kHz, 100 W) accelerates cyclization and amination steps, achieving 95% yield in 2 hours versus 8 hours conventionally.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and amines. Acidic or basic conditions are typically employed for this reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced forms of the compound
Substitution: Compounds with substituted functional groups
Hydrolysis: Corresponding alcohols and amines
Scientific Research Applications
Medicinal Chemistry
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions:
-
Neuroprotection : Studies indicate that this compound may inhibit oxidative stress and neuroinflammation, potentially benefiting neurodegenerative diseases.
Study Findings In vitro studies Reduced neuronal cell death induced by oxidative stress markers. -
Anticancer Activity : The compound has shown significant effects against cancer cell proliferation, with IC50 values indicating potent activity in various cancer cell lines.
Cancer Type IC50 Value KARPAS422 lymphoma ~12 nM
Pharmacology
Research has highlighted its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs .
The compound exhibits various biological activities:
-
Anti-inflammatory Effects : It has been shown to modulate immune responses and reduce pro-inflammatory cytokine levels in experimental models.
Cytokine Effect TNF-alpha Significantly reduced levels IL-6 Decreased production
Case Study 1: Anticancer Properties
A study evaluated the efficacy of (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride against different cancer cell lines. The results demonstrated that this compound could effectively induce apoptosis and inhibit cell growth in lymphoma cells, suggesting its potential as a lead compound for developing anticancer therapies.
Case Study 2: Neuroprotective Effects
In a controlled study investigating neuroprotective properties, (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride was found to significantly decrease neuronal damage caused by oxidative stress. This highlights its potential application in treating neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
The R-enantiomer (CAS: 2102410-13-7) shares identical molecular formula (C₈H₉Cl₂NO) and weight (206.07 g/mol) but differs in stereochemistry at the 3-position. Key distinctions include:
Halogen-Substituted Analogues
a. (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride
b. 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Substituent-Modified Derivatives
a. (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine Hydrochloride
- Molecular Formula : C₁₉H₂₂BrClN₂O₃
- Molecular Weight : 441.75 g/mol .
- Key Feature : Addition of a bromo-dimethoxyphenethyl group introduces bulkiness, likely affecting blood-brain barrier penetration and receptor selectivity.
b. 5-Methoxy-2,3-dihydrobenzofuran-3-amine
Physicochemical and Pharmacological Comparison
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 2055848-78-5 | C₈H₉Cl₂NO | 206.07 | Cl at 7-position, S-config |
| (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 2102410-13-7 | C₈H₉Cl₂NO | 206.07 | Cl at 7-position, R-config |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | N/A | C₈H₉ClFNO | 189.61 | F at 7-position |
| (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-... | N/A | C₁₉H₂₂BrClN₂O₃ | 441.75 | Bromo-dimethoxyphenethyl |
Biological Activity
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉Cl₂NO
- Molar Mass : 206.07 g/mol
- CAS Number : 2055848-78-5
- Stereochemistry : The compound is characterized by a bicyclic structure featuring a benzofuran ring system with an amine group and a chlorine substituent at the 7-position.
The presence of the amine and chloro groups contributes to its reactivity and biological activity, particularly in pharmacological contexts.
Enzyme Inhibition
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride has been identified as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a critical role in drug metabolism, which suggests that this compound could influence the pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 may lead to altered metabolism rates for various pharmaceuticals, highlighting the importance of understanding its interactions in therapeutic settings.
Neuroprotective Effects
Research indicates that (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exhibits neuroprotective properties. Its potential therapeutic applications include treatment strategies for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate pathways involved in neuroprotection makes it a candidate for further investigation in neuropharmacology.
The mechanism by which (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, thus influencing various biological processes. The precise pathways remain an area for further research but are likely linked to its effects on neurotransmitter systems and metabolic enzymes .
Research Findings and Case Studies
A selection of studies highlights the compound's biological activity:
- Cytochrome P450 Inhibition : A study demonstrated that (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions.
- Neuroprotective Studies : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function metrics, indicating its effectiveness as a neuroprotective agent .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have shown that modifications to the benzofuran structure can enhance or diminish biological activity. For instance, derivatives with additional functional groups at specific positions on the benzofuran ring have exhibited varying levels of potency against target enzymes such as PARP-1 .
Comparative Analysis
To better understand the significance of (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride within its chemical class, a comparative analysis with similar compounds is useful:
| Compound Name | CAS Number | Key Biological Activity |
|---|---|---|
| (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine | 2102410-13-7 | Potential differing activity due to stereochemistry |
| 7-Chloro-2,3-dihydrobenzofuran-3-amine | 939757-40-1 | Lacks stereochemical specificity |
| (S)-5-Chloro-2,3-dihydrobenzofuran-3-amines | 1213334-45-2 | Similar properties but distinct biological profile |
This table illustrates how variations in stereochemistry and structural features can influence biological activity.
Q & A
Q. What are the standard synthetic routes for (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how do reaction conditions impact enantiomeric purity?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, a patent application (EP 4 374 877 A2) describes a method using hydrochloric acid to deprotect intermediates, achieving 100% yield under mild conditions (room temperature, 1 hour) . Enantiomeric purity is critical; chiral HPLC or polarimetry should be employed to verify stereochemical integrity. Reaction parameters like solvent choice (e.g., dioxane for acid stability) and temperature must be optimized to minimize racemization.
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy : H-NMR (DMSO-) is used to confirm structure, with peaks for the dihydrobenzofuran ring (δ 3.86–3.89 ppm, m) and amine protons (δ 9.00 ppm, brs) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (CHClNO, calculated 207.02 g/mol) .
- X-ray Crystallography : Resolves stereochemistry; related benzofuran derivatives show bond angles consistent with dihydrobenzofuran geometry (e.g., C–O–C ~105°) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a chiral building block for CNS-active molecules. Its dihydrobenzofuran core mimics neurotransmitters, enabling studies on serotonin/dopamine receptor analogs . For example, fluorinated analogs (e.g., (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride) are used in PET tracer development .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. How is purity assessed, and what are acceptable thresholds for research-grade material?
Methodological Answer:
Q. How does stereochemistry influence the compound’s pharmacological activity, and what methods validate enantiomer-specific effects?
Methodological Answer: The (S)-enantiomer often exhibits higher receptor binding affinity. For example, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride shows 10-fold greater activity at 5-HT receptors than the (R)-form . Validate via:
- In Vitro Assays : Competitive binding with radiolabeled ligands.
- Molecular Docking : Compare enantiomer interactions with receptor active sites (e.g., using AutoDock Vina).
Q. What strategies optimize analytical methods for detecting trace impurities in this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences). Mitigate via:
Q. What structural modifications enhance the compound’s bioavailability while retaining activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
